molecular formula C21H21BF2N2O B3026981 BD140 [for Albumin binding assay] CAS No. 1201643-08-4

BD140 [for Albumin binding assay]

Cat. No. B3026981
CAS RN: 1201643-08-4
M. Wt: 366.2 g/mol
InChI Key: NDQRWYKJLFZGBK-RMKNXTFCSA-N
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Description

BD140 is a novel fluorescent probe specifically designed for Albumin binding assays . It has been developed to interact with Human Serum Albumin (HSA), which is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . HSA has mainly two drug binding sites in its molecule, drug site 1 (site 1) and drug site 2 (site 2). BD140 specifically binds to HSA drug binding site 2 .


Molecular Structure Analysis

The molecular structure of BD140 is 4,4-Difluoro-1-methyl-3-(4-propoxystyryl)-4-bora-3a,4a-diaza-s-indacene . The structure-based model for predicting serum albumin binding has been developed and it incorporates the inherent flexibility and promiscuity known to exist for albumin .


Physical And Chemical Properties Analysis

BD140 has a molecular formula of C21H21BF2N2O and a molecular weight of 366.22 . It has a melting point of 153.0 157.0 °C . The maximum absorption wavelength is between 563.0 and 567.0 nm .

Scientific Research Applications

Drug Binding Site Mapping on Human Serum Albumin (HSA)

BD140 serves as a valuable tool for investigating drug binding sites on HSA. Here’s why:

Bioavailability and Pharmacokinetics Studies

BD140’s applications extend to drug distribution and pharmacokinetics:

Thermal Stability Assessment for Per- and Polyfluoroalkyl Substances (PFAS)

While not directly related to HSA, BD140’s fluorescence properties can be adapted for other studies:

Mechanism of Action

Target of Action

BD140 is a novel fluorescent probe developed by Chang et al . The primary target of BD140 is Human Serum Albumin (HSA), specifically the drug binding site 2 . HSA is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . It has two main drug binding sites in its molecule, drug site 1 and drug site 2 . BD140 specifically binds to drug binding site 2 .

Mode of Action

BD140 interacts with HSA by binding to its drug binding site 2 . This interaction allows BD140 to serve as a useful tool to check whether drugs bind to HSA drug binding site 2 . The binding of BD140 to HSA can influence the pharmacokinetics of drugs that also bind to the same site .

Biochemical Pathways

The biochemical pathways affected by BD140 are primarily related to the binding of drugs to HSA. By binding to drug binding site 2 of HSA, BD140 can influence the interaction of other drugs with HSA . This can affect the pharmacokinetics of these drugs and their downstream effects .

Pharmacokinetics

The pharmacokinetics of BD140 and its impact on bioavailability are closely tied to its interaction with HSA. The binding of BD140 to HSA can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs that also bind to HSA . This can affect the bioavailability of these drugs .

Result of Action

The result of BD140’s action is the ability to check whether drugs bind to HSA drug binding site 2 . By binding to this site, BD140 can influence the interaction of other drugs with HSA . This can provide valuable information about the pharmacokinetics of these drugs .

Action Environment

The action of BD140 can be influenced by various environmental factors. For example, the presence of other drugs that also bind to HSA can affect the binding of BD140 to HSA . Additionally, factors such as pH and temperature can potentially influence the interaction of BD140 with HSA .

Safety and Hazards

BD140 is labeled with a warning for skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Future Directions

The development of high-throughput assays for profiling drug plasma binding is an area of active research . Fluorescent probe displacement assays, like the one involving BD140, are highly flexible and amenable to high-throughput screening . They can easily scale up to handle large compound libraries . Other technologies, such as microscale thermophoresis and quantitative structure-activity relationship modeling, are gaining popularity as alternative techniques for drug plasma protein binding characterization .

properties

IUPAC Name

2,2-difluoro-6-methyl-4-[(E)-2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQRWYKJLFZGBK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201643-08-4
Record name BD140
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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